molecular formula C10H12F2O3 B13330874 2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione

2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione

Cat. No.: B13330874
M. Wt: 218.20 g/mol
InChI Key: QMHUWYNYSDCCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione is an organic compound characterized by the presence of a difluoropropanoyl group attached to a methylcyclohexane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione typically involves the introduction of the difluoropropanoyl group to the cyclohexane-1,3-dione structure. One common method involves the reaction of 2,2-difluoropropanoyl chloride with 5-methylcyclohexane-1,3-dione in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The difluoropropanoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the difluoropropanoyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoropropanoyl)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The difluoropropanoyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with metabolic pathways by mimicking natural substrates and disrupting normal biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a difluoropropanoyl group with a cyclohexane-1,3-dione structure. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12F2O3

Molecular Weight

218.20 g/mol

IUPAC Name

2-(2,2-difluoropropanoyl)-5-methylcyclohexane-1,3-dione

InChI

InChI=1S/C10H12F2O3/c1-5-3-6(13)8(7(14)4-5)9(15)10(2,11)12/h5,8H,3-4H2,1-2H3

InChI Key

QMHUWYNYSDCCTG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(=O)C(C)(F)F

Origin of Product

United States

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